Cas no 2138134-36-6 (5-Thiazolecarboxylic acid, 2-(5-fluoro-2-furanyl)-, ethyl ester)

5-Thiazolecarboxylic acid, 2-(5-fluoro-2-furanyl)-, ethyl ester structure
2138134-36-6 structure
商品名:5-Thiazolecarboxylic acid, 2-(5-fluoro-2-furanyl)-, ethyl ester
CAS番号:2138134-36-6
MF:C10H8FNO3S
メガワット:241.23882484436
CID:5279785

5-Thiazolecarboxylic acid, 2-(5-fluoro-2-furanyl)-, ethyl ester 化学的及び物理的性質

名前と識別子

    • 5-Thiazolecarboxylic acid, 2-(5-fluoro-2-furanyl)-, ethyl ester
    • インチ: 1S/C10H8FNO3S/c1-2-14-10(13)7-5-12-9(16-7)6-3-4-8(11)15-6/h3-5H,2H2,1H3
    • InChIKey: UGPBMWXCXJARNP-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(OCC)=O)=CN=C1C1=CC=C(F)O1

5-Thiazolecarboxylic acid, 2-(5-fluoro-2-furanyl)-, ethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-693021-10.0g
ethyl 2-(5-fluorofuran-2-yl)-1,3-thiazole-5-carboxylate
2138134-36-6 95.0%
10.0g
$6635.0 2025-03-12
Enamine
EN300-693021-1.0g
ethyl 2-(5-fluorofuran-2-yl)-1,3-thiazole-5-carboxylate
2138134-36-6 95.0%
1.0g
$1543.0 2025-03-12
Enamine
EN300-693021-0.05g
ethyl 2-(5-fluorofuran-2-yl)-1,3-thiazole-5-carboxylate
2138134-36-6 95.0%
0.05g
$1296.0 2025-03-12
Enamine
EN300-693021-2.5g
ethyl 2-(5-fluorofuran-2-yl)-1,3-thiazole-5-carboxylate
2138134-36-6 95.0%
2.5g
$3025.0 2025-03-12
Enamine
EN300-693021-5.0g
ethyl 2-(5-fluorofuran-2-yl)-1,3-thiazole-5-carboxylate
2138134-36-6 95.0%
5.0g
$4475.0 2025-03-12
Enamine
EN300-693021-0.1g
ethyl 2-(5-fluorofuran-2-yl)-1,3-thiazole-5-carboxylate
2138134-36-6 95.0%
0.1g
$1357.0 2025-03-12
Enamine
EN300-693021-0.25g
ethyl 2-(5-fluorofuran-2-yl)-1,3-thiazole-5-carboxylate
2138134-36-6 95.0%
0.25g
$1420.0 2025-03-12
Enamine
EN300-693021-0.5g
ethyl 2-(5-fluorofuran-2-yl)-1,3-thiazole-5-carboxylate
2138134-36-6 95.0%
0.5g
$1482.0 2025-03-12

5-Thiazolecarboxylic acid, 2-(5-fluoro-2-furanyl)-, ethyl ester 関連文献

5-Thiazolecarboxylic acid, 2-(5-fluoro-2-furanyl)-, ethyl esterに関する追加情報

Comprehensive Analysis of 5-Thiazolecarboxylic acid, 2-(5-fluoro-2-furanyl)-, ethyl ester (CAS No. 2138134-36-6)

The compound 5-Thiazolecarboxylic acid, 2-(5-fluoro-2-furanyl)-, ethyl ester (CAS No. 2138134-36-6) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including a thiazole ring and a fluoro-substituted furan moiety, this ester derivative exhibits promising potential in various applications. Researchers are increasingly exploring its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel therapeutic agents.

One of the most intriguing aspects of 5-Thiazolecarboxylic acid, 2-(5-fluoro-2-furanyl)-, ethyl ester is its versatility. The presence of both thiazole and furan rings in its structure makes it a valuable scaffold for drug discovery. These heterocyclic components are known for their pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. As a result, this compound is frequently discussed in academic circles and industry reports, especially in the context of small molecule drug development and medicinal chemistry.

In recent years, the demand for fluorinated organic compounds has surged, driven by their enhanced stability and bioavailability. The 5-fluoro-2-furanyl group in this ester contributes to its metabolic resistance, making it a candidate for further exploration in precision medicine. This aligns with current trends in personalized healthcare, where researchers seek molecules with tailored properties to address specific medical challenges. The compound’s CAS No. 2138134-36-6 is often cited in patent literature, underscoring its commercial relevance.

From a synthetic chemistry perspective, 5-Thiazolecarboxylic acid, 2-(5-fluoro-2-furanyl)-, ethyl ester serves as a building block for more complex structures. Its ethyl ester functionality allows for straightforward derivatization, enabling chemists to modify its properties for targeted applications. This adaptability is particularly valuable in high-throughput screening programs, where rapid optimization of lead compounds is essential. Additionally, its compatibility with modern green chemistry protocols highlights its suitability for sustainable industrial processes.

The compound’s relevance extends beyond pharmaceuticals. In the agrochemical sector, thiazole-based derivatives are investigated for their potential as crop protection agents. The incorporation of a fluoro-furanyl group could enhance the efficacy of pesticides or herbicides, addressing growing concerns about food security and sustainable agriculture. This dual applicability in life sciences makes CAS No. 2138134-36-6 a subject of cross-disciplinary interest.

Analytical characterization of 5-Thiazolecarboxylic acid, 2-(5-fluoro-2-furanyl)-, ethyl ester involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods confirm its purity and structural integrity, which are critical for regulatory compliance and reproducibility in research. The compound’s molecular weight and solubility profile are also key parameters for formulation scientists working on drug delivery systems.

Looking ahead, the exploration of 5-Thiazolecarboxylic acid, 2-(5-fluoro-2-furanyl)-, ethyl ester is likely to expand, particularly in emerging fields like bioorthogonal chemistry and proteolysis-targeting chimeras (PROTACs). Its structural motifs align with the growing focus on targeted protein degradation, a revolutionary approach in drug discovery. As such, this compound represents a convergence of traditional synthetic chemistry and cutting-edge biomedical innovation.

In summary, 5-Thiazolecarboxylic acid, 2-(5-fluoro-2-furanyl)-, ethyl ester (CAS No. 2138134-36-6) is a multifaceted molecule with broad implications for science and industry. Its unique architecture, combined with the rising demand for fluorinated heterocycles, positions it as a compelling subject for ongoing research. Whether in the context of drug development, agrochemical design, or material science, this compound exemplifies the dynamic interplay between molecular structure and functional utility.

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